![molecular formula C16H20ClN3O2 B2489959 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide CAS No. 1436092-43-1](/img/structure/B2489959.png)
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide
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Description
This compound is part of a class of chemicals that have been synthesized for various scientific studies, particularly in the realm of organic chemistry and medicinal chemistry. While the specific compound “6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide” was not directly found in the literature, related compounds have been synthesized and studied for their chemical reactions, molecular structures, and potential biological activities. The synthesis and properties of similar compounds provide insights into the methodologies that could be applied to this specific chemical.
Synthesis Analysis
The synthesis of related pyridine carboxamide compounds typically involves multi-step chemical reactions, including nucleophilic substitution reactions, ester hydrolysis, and amidation processes. For example, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester through chlorination and esterification followed by vacuum distillation (Pan Qing-cai).
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is confirmed through spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS. The crystal structure and conformational analyses of these compounds can be studied using X-ray diffraction and compared with density functional theory (DFT) calculations to reveal physicochemical properties (Yu-Mei Qin et al.).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including intramolecular Diels–Alder reactions, cyclizations, and nucleophilic substitutions, leading to the formation of complex polycyclic structures or derivatives with potential biological activities. For instance, pyrrolidin-5-one-2-carboxamides can be synthesized through a regioselective cyclization of N-substituted-2-allenamides (Azadeh Shahriari et al.).
Scientific Research Applications
Novel Synthesis Methods and Derivatives Creation
A foundational aspect of research on compounds like 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide involves novel synthesis methods. For instance, the synthesis of new polyamides based on pyridine derivatives showcases innovative approaches to creating materials with potential applications in various fields, including materials science and pharmaceuticals (Faghihi & Mozaffari, 2008).
Antimicrobial and Anticancer Properties
Compounds structurally related to the query compound have been explored for their antimicrobial and anticancer properties. For example, new Schiff bases derived from pyridine-carboxamide have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Omar & Amr, 2010). Additionally, mixed-ligand mono and binuclear copper(II) complexes, along with their amide ligands, have exhibited cytotoxic effects, indicating their utility in cancer research (Abdolmaleki et al., 2016).
Molecular Docking and Biological Activities
Molecular docking studies have been conducted on related compounds to ascertain their biological activities, including antibacterial, anti-inflammatory, and antioxidant activities. This research demonstrates the versatility of pyridine-carboxamide derivatives in contributing to various biological investigations and potential therapeutic applications (Sribalan et al., 2016).
properties
IUPAC Name |
6-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-6-5-12(10-18-13)14(21)20-16(7-1-2-8-16)15(22)19-9-11-3-4-11/h5-6,10-11H,1-4,7-9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPWTCBQIFYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide |
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